molecular formula C15H18BNO3 B13926436 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol

Cat. No.: B13926436
M. Wt: 271.12 g/mol
InChI Key: ILVPABHHQGZPGU-UHFFFAOYSA-N
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Description

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a quinolinol moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol typically involves the reaction of a quinolinol derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually catalyzed by a palladium complex, such as PdCl2(dppf), and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol can undergo various types of chemical reactions, including:

    Hydroboration: The addition of boron and hydrogen across a double or triple bond.

    Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing compounds with other organic molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation can yield boronate esters, while hydroboration can produce organoboranes.

Scientific Research Applications

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane group can interact with nucleophiles, while the quinolinol moiety can participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: A boron-containing compound used in hydroboration reactions.

    Bis(pinacolato)diboron: Another boron reagent used in borylation and coupling reactions.

    Catecholborane: A boron compound used in organic synthesis.

Uniqueness

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is unique due to the presence of both a quinolinol and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its versatility makes it a valuable reagent in various fields of scientific research .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-11(18)8-10-6-5-7-17-13(10)12/h5-9,18H,1-4H3

InChI Key

ILVPABHHQGZPGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)O

Origin of Product

United States

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